molecular formula C8H6ClNO4 B1581401 Methyl 5-chloro-2-nitrobenzoate CAS No. 51282-49-6

Methyl 5-chloro-2-nitrobenzoate

Cat. No. B1581401
CAS RN: 51282-49-6
M. Wt: 215.59 g/mol
InChI Key: JGBJHRKCUKTQOE-UHFFFAOYSA-N
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Patent
US04259510

Procedure details

5-Chloro-2-nitrobenzoic acid (20.1 g,; 0.10 mol), is dissolved in anhydrous methanol (100 ml) and anhydrous hydrogen chloride gas is bubbled into the reaction mixture for 4 hours at room temperature. The reaction mixture is then poured into water and the aqueous mixture triturated with hexane, the hexane layer decanted, dried (anhd. MgSO4) and the solvent removed under vacuum to afford 11.7 g of methyl 5-chloro-2-nitrobenzoate, mp 50°-51° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:14]O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:14])=[O:8]

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
anhydrous hydrogen chloride gas is bubbled into the reaction mixture for 4 hours at room temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into water
CUSTOM
Type
CUSTOM
Details
the aqueous mixture triturated with hexane
CUSTOM
Type
CUSTOM
Details
the hexane layer decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhd. MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.